2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound with a unique structure that includes a chloro group, a nitroanilino group, and a phenylpenta-dienyl chain
Preparation Methods
The synthesis of 2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves multiple steps. The starting materials typically include 2-chloroaniline and 4-nitroaniline. The synthetic route may involve the formation of intermediate compounds through reactions such as nitration, chlorination, and coupling reactions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. .
Scientific Research Applications
2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroanilino group may participate in redox reactions, while the chloro group can engage in substitution reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
2-chloro-4-nitroaniline: Known for its use in dye synthesis and as an intermediate in organic synthesis.
4-chloro-2-nitroaniline: Used in the production of pigments and dyes.
Properties
IUPAC Name |
2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c25-21-11-5-4-10-20(21)23(29)27-22(12-6-9-17-7-2-1-3-8-17)24(30)26-18-13-15-19(16-14-18)28(31)32/h1-16H,(H,26,30)(H,27,29)/b9-6+,22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZQIPJNYPRCJ-OGMQXUJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.